ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a benzo[b]thiophene core, which is fused with a pyrazole ring and functionalized with an ethyl ester and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving thiophene derivatives. The pyrazole ring is then introduced through a condensation reaction with appropriate hydrazine derivatives. The final steps involve the esterification and amidation reactions to introduce the ethyl ester and carboxamide groups, respectively. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups like esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzo[b]thiophene or pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core but differ in their functional groups, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with a pyrazole ring exhibit different reactivity and biological activity depending on their substituents.
Carboxamide and ester derivatives: These compounds have similar functional groups but may differ in their core structures, affecting their overall properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-4-24-18(23)15-12-7-5-6-8-14(12)25-17(15)20-16(22)13-9-10-19-21(13)11(2)3/h5-11H,4H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMJOGQXGWDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=NN3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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